N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidine scaffold. Key structural features include:
- A 3-fluorophenyl group attached to the carboxamide nitrogen, which may enhance binding affinity through halogen interactions.
- A 3-methoxypropyl substituent at position 1, likely improving solubility due to its ether linkage.
- A methyl group at position 9, which may influence steric and electronic properties of the core structure.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-14-6-4-9-27-19(14)25-20-17(22(27)29)13-18(26(20)10-5-11-30-2)21(28)24-16-8-3-7-15(23)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUUZNXSBARRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O3 |
| Molecular Weight | 408.43 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
This compound has been identified as a potent inhibitor of the Met kinase superfamily , which is associated with various cancer types. The compound demonstrates significant enzyme potency and selectivity against specific kinases involved in tumor growth and metastasis .
Mechanism of Action:
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound induces genomic instability in cancer cells, leading to increased cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity . Research indicates that similar pyrimidine derivatives can suppress key inflammatory mediators such as COX-2 and NF-kB . The ability to modulate these pathways suggests potential applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multistep synthetic routes. One common method includes Knoevenagel-Michael cyclocondensation , which combines barbituric acid derivatives with malononitrile and arylaldehyde derivatives to form the desired pyrimidine scaffold .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:
- In vitro Studies: The compound has shown promising results in inhibiting cell proliferation in BRCA-mutant cancer cell lines with significant potency (EC50 values as low as 0.3 nM) .
- In vivo Studies: Animal models have demonstrated that the compound can effectively reduce tumor size when administered as a single agent or in combination with other chemotherapeutics like temozolomide .
Comparison with Similar Compounds
Position 1 Substituents
- Methyl vs.
Carboxamide Substituents
- Halogenated Aryl Groups : The 3-fluorophenyl group (target compound and ) balances lipophilicity and electronic effects, often enhancing target binding via halogen bonding .
- Methoxy-Substituted Aryl Groups : Compounds with 2,4-dimethoxyphenyl () exhibit higher solubility but reduced blood-brain barrier penetration due to increased polar surface area .
Position 9 Methylation
The 9-methyl group (present in the target compound and ) likely stabilizes the planar conformation of the fused ring system, which is critical for π-π stacking interactions with aromatic residues in enzyme active sites .
Research Findings and Pharmacological Insights
- Antimycobacterial Activity: A related compound () with a benzyl group at position 1 and imidazole-containing amide showed inhibitory activity against M.
- Solubility-Target Affinity Trade-off : Methoxypropyl-substituted analogs (e.g., ) demonstrate improved solubility but reduced cellular uptake compared to methyl or benzyl derivatives, highlighting the need for balanced substituent design .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 100–110°C | +20% | |
| DMF Solvent Ratio | 25–30% | +15% | |
| Catalyst Loading (Pd) | 5 mol% | -10% (cost) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
